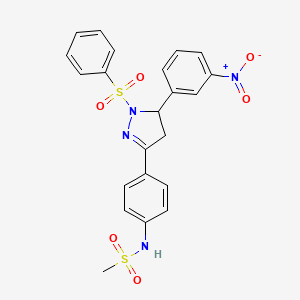
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound that falls within the class of pyrazoles. This structure is characterized by a pyrazole ring, a sulfonamide group, and various aromatic substitutions. This compound showcases complex chemical architecture, which potentially offers multiple applications across different scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the following steps:
Formation of Pyrazole Core: : This usually involves the condensation of hydrazine with a diketone.
Nitrophenyl and Phenylsulfonyl Substitution: : The next step involves introducing nitrophenyl and phenylsulfonyl groups through a series of electrophilic aromatic substitution reactions.
Sulfonamide Formation:
These reactions generally require specific reagents, catalysts, and controlled conditions, often including solvents like DMF or DMSO, and the presence of bases like pyridine or triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for yield and efficiency. This involves larger batch reactions, continuous flow techniques, and strict adherence to purity and safety standards. The use of automated reactors and real-time monitoring systems ensures the consistency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation, potentially forming nitroso or hydroxylamine derivatives.
Reduction: : Reduction reactions can convert the nitro group to an amine group, significantly altering the compound's reactivity and biological activity.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, nitric acid.
Reduction: : Hydrogenation catalysts like palladium on carbon, stannous chloride.
Substitution: : Halogenation reagents like N-bromosuccinimide, or nitration using a mix of nitric and sulfuric acids.
Major Products Formed
Oxidation and reduction reactions yield nitroso, hydroxylamine, or amine derivatives, while substitution reactions can yield a wide range of functionalized aromatics, depending on the reagents and conditions used.
Applications De Recherche Scientifique
This compound has found applications across various fields:
Chemistry: : Utilized in designing novel compounds for synthetic organic chemistry.
Biology: : Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Employed in the development of new materials with specialized properties.
Mécanisme D'action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or modulate the activity of particular enzymes or receptors, impacting various biological pathways. The sulfonamide group is known to mimic natural substrates of enzymes, allowing the compound to bind and inhibit their activity, while the aromatic rings provide the necessary structural rigidity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its complex structure and functional versatility. Similar compounds include:
N-(4-(5-(4-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Lacks specific positional substitutions.
N-(4-(5-(3-aminophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differentiated by the presence of an amine group.
N-(4-(5-(3-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide:
Propriétés
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-33(29,30)24-18-12-10-16(11-13-18)21-15-22(17-6-5-7-19(14-17)26(27)28)25(23-21)34(31,32)20-8-3-2-4-9-20/h2-14,22,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVWTNYEXLTJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














